1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Overview
Description
1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound with the empirical formula C8H5N3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5N3/c9-3-6-4-10-5-8-7(6)1-2-11-8/h1-2,4-5,11H . The molecular weight is 143.15 .Physical And Chemical Properties Analysis
This compound is a solid substance . The storage temperature is recommended to be at room temperature .Scientific Research Applications
Synthesis of Tacrine Analogues : 4-Amino-1H-pyrrole-3-carbonitrile derivatives, closely related to 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, have been synthesized and transformed into substituted pyrrolo[3,2-b]pyridines, demonstrating potential in drug development (Salaheldin et al., 2010).
Optical and Junction Characteristics : Pyridine derivatives, including this compound analogs, have been studied for their optical functions, such as transmittance and reflectance, which are crucial in the development of photonic and electronic devices (Zedan et al., 2020).
Development of Heterocyclic Compounds : this compound and its derivatives have been synthesized and characterized, showing significance in the creation of new heterocyclic compounds with potential applications in various chemical industries (Kayukov et al., 2020).
Molecular Characterization and Reactivity Studies : Studies have focused on the synthesis, characterization, and detailed analysis of the reactivity of compounds structurally related to this compound, highlighting their potential in various chemical and pharmaceutical fields (Murthy et al., 2017).
Palladium-Catalyzed Synthesis : Substituted 1H-pyrrole-3-carbonitriles, akin to this compound, have been synthesized using palladium(II)-catalyzed reactions, underscoring their utility in organic synthesis and catalysis research (Wang et al., 2020).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The hazard statements include H301 (Harmful if swallowed), H311 (Harmful in contact with skin), and H331 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301 + P310) .
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-3-6-4-10-5-8-7(6)1-2-11-8/h1-2,4-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRXDHOADGVRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676545 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190319-59-5 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.